molecular formula C21H26N4O4S B11026336 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11026336
M. Wt: 430.5 g/mol
InChI Key: VDLXPXWNEKDKAP-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis.
    • Industrial production methods may involve multistep processes, including sulfonation, cyclization, and carboxylation reactions.
  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Used in the development of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its biological effects.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, pyrrolidine derivatives with sulfonamide groups are common in medicinal chemistry.
    • Researchers often compare this compound’s properties and reactivity to related analogs.

    Properties

    Molecular Formula

    C21H26N4O4S

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

    InChI

    InChI=1S/C21H26N4O4S/c1-3-24(4-2)30(28,29)19-10-8-18(9-11-19)25-15-16(13-20(25)26)21(27)23-14-17-7-5-6-12-22-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,27)

    InChI Key

    VDLXPXWNEKDKAP-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=N3

    Origin of Product

    United States

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